![molecular formula C12H12ClNO2 B2778872 6-[3-(Hydroxymethyl)phenyl]-1H-pyridin-2-one;hydrochloride CAS No. 2260937-91-3](/img/structure/B2778872.png)

6-[3-(Hydroxymethyl)phenyl]-1H-pyridin-2-one;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

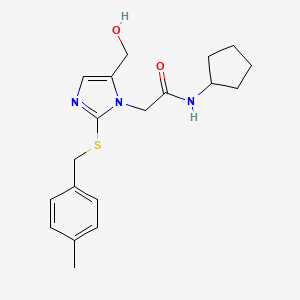

While the specific synthesis process for “6-[3-(Hydroxymethyl)phenyl]-1H-pyridin-2-one;hydrochloride” is not available, alkylaminophenols, which are structurally similar, are synthesized by the Petasis reaction . This reaction occurs between an aldehyde, an amine, and boronic acid .Wissenschaftliche Forschungsanwendungen

Catalytic Activity and Polymorphism

The study by Özdemir et al. (2012) on a pyridine-2,6-dicarboxamide derivative, which shares structural similarities with 6-[3-(Hydroxymethyl)phenyl]-1H-pyridin-2-one hydrochloride, reveals its application in catalysis and polymorphism. The compound demonstrated efficient catalytic activity in the transfer hydrogenation reaction of various ketones under mild conditions. Additionally, its ability to crystallize in two polymorphic forms under the same conditions highlights the importance of understanding solid-state properties for pharmaceutical development (Özdemir, Dayan, Çetinkaya, & Akgül, 2012).

Hydroxymethyl and Amino Derivatives Synthesis

Research by Smirnov, Kuz’min, and Kuznetsov (2005) explores the aminomethylation of pyridines, leading to hydroxymethyl and amino derivatives. This synthesis pathway is crucial for developing new chemical entities with potential therapeutic applications, showcasing the versatility of pyridine derivatives in organic synthesis (Smirnov, Kuz’min, & Kuznetsov, 2005).

Photocleavable Protecting Groups

The work by Coleman and Boyd (1999) introduces the concept of photocleavable protecting groups for primary alcohols, utilizing derivatives of pyridine compounds. This innovative approach finds utility in the selective protection and deprotection of functional groups, a critical strategy in synthetic organic chemistry and drug development (Coleman & Boyd, 1999).

Supramolecular Chemistry

A study by Suresh et al. (2007) on polysubstituted pyridines demonstrates their role in forming supramolecular aggregates through various non-covalent interactions. These findings are significant for the design of molecular assemblies and materials with tailored properties (Suresh, Suresh Kumar, Perumal, Mostad, & Natarajan, 2007).

Anti-Inflammatory Drug Formulation

Castellari and Sabatino (1994) discuss the solid-state structure of an anti-inflammatory drug, highlighting the relevance of pyridine derivatives in pharmaceutical formulations. Their study underscores the importance of molecular structure in the efficacy and stability of therapeutic agents (Castellari & Sabatino, 1994).

Eigenschaften

IUPAC Name |

6-[3-(hydroxymethyl)phenyl]-1H-pyridin-2-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2.ClH/c14-8-9-3-1-4-10(7-9)11-5-2-6-12(15)13-11;/h1-7,14H,8H2,(H,13,15);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMKJLKSHNWPBPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC=CC(=O)N2)CO.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(Hydroxymethyl)-2-methylcyclobutyl]methanol](/img/structure/B2778792.png)

![2-{[4-(2-chloroacetyl)-1H-pyrrol-2-yl]methylene}malononitrile](/img/structure/B2778798.png)

![4-N-(2,4-dimethylphenyl)-1-methyl-6-N-(2-methylphenyl)pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2778799.png)

![2-(1,3-dioxoisoindolin-2-yl)-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2778802.png)

![(2-{[3-(3-Methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine](/img/structure/B2778804.png)

![2-(2-methoxyphenyl)-5-methyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine hydrochloride](/img/structure/B2778807.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide](/img/structure/B2778810.png)